molecular formula C11H15NO2 B2473571 Methyl [2-(4-methylphenyl)ethyl]carbamate CAS No. 1380403-84-8

Methyl [2-(4-methylphenyl)ethyl]carbamate

Cat. No. B2473571
CAS RN: 1380403-84-8
M. Wt: 193.246
InChI Key: CDVLMLCKGQXBMP-UHFFFAOYSA-N
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Description

Methyl [2-(4-methylphenyl)ethyl]carbamate, also known as carbaryl, is a carbamate insecticide widely used in agriculture and public health. It was first introduced in the 1950s and has since become one of the most commonly used insecticides in the world. Carbaryl is effective against a wide range of pests, including insects, mites, and ticks, and is used in crops such as cotton, corn, soybeans, and fruits.

Scientific Research Applications

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate

  • Research Summary : This study focuses on the lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, yielding high yields of substituted products through reactions with various electrophiles. The process occurs at temperatures between -20 to 0 °C using n-BuLi in anhydrous THF (Smith, El‐Hiti, & Alshammari, 2013).

Ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and Derivatives

  • Research Summary : The study presents the molecular structure and hydrogen bonding of various carbamate compounds including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate. The focus is on the crystallization and molecular interactions of these compounds (Garden et al., 2007).

Antimitotic Agents: Chiral Isomers of Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate

  • Research Summary : This research explores the synthesis and biological activities of chiral isomers of ethyl carbamate derivatives. These isomers exhibit varying degrees of biological activity in several systems, with one isomer being more potent than the other (Temple & Rener, 1992).

Synthesis of Carbamate Derivatives of Coumarin and Chromene

  • Research Summary : The study involves synthesizing carbamate derivatives from methyl (3-hydroxyphenyl)carbamate, exploring condensation reactions with various compounds to produce methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates and similar molecules (Velikorodov & Imasheva, 2008).

Cytological Effects of Pesticides: Mitotic Effects of N-methyl-1-naphthyl Carbamate "Sevin"

  • Research Summary : This paper examines the cytological effects of various carbamates, including N-methyl-1-naphthyl carbamate, known as "Sevin." The study focuses on its effects on mitosis and its broad insecticidal activity (Amer, 1965).

New Anticancer Agents: Alterations of the Carbamate Group of Ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates

  • Research Summary : This research explores modifications of the carbamate group in certain ethyl carbamate derivatives, which are known to interact with cellular tubulin and show cytotoxic activity against neoplasms. The study examines various structural changes to optimize activity (Temple, Rener, & Comber, 1989).

Novel Structures Derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as Anti-Helicobacter pylori Agents

  • Research Summary : This study describes the development of a set of ethyl carbamates displaying potent activities against Helicobacter pylori, highlighting their potential as novel anti-H. pylori agents with low resistance rates and effective pharmacokinetic properties (Carcanague et al., 2002).

properties

IUPAC Name

methyl N-[2-(4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-8-12-11(13)14-2/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVLMLCKGQXBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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